3-Hydroxybenzyl nitrate
Description
3-Hydroxybenzyl nitrate (C₇H₇NO₄) is an organic nitrate ester featuring a benzyl backbone with a hydroxyl group at the 3-position and a nitrate ester (-ONO₂) group (Figure 1). Its molecular weight is 169.13 g/mol. This compound has garnered attention in medicinal chemistry due to its role as a critical pharmacophore in inhibitors targeting DNA repair enzymes like O⁶-methylguanine-DNA methyltransferase (MGMT). Evidence from cancer research highlights its incorporation into hybrid molecules such as MGAP-9, which demonstrates dual inhibition of MGMT and APE1, enhancing the efficacy of alkylating chemotherapeutic agents .
Synthetically, this compound derivatives can be prepared via nitration reactions or through multi-step organic transformations involving lithiation, coupling, and esterification, as exemplified in the synthesis of structurally related nitro-pyridone compounds (e.g., 5c and 6c in ). Key properties include moderate solubility in polar organic solvents and stability under controlled conditions, though it may decompose under heat or strong acidic/basic environments.
Properties
IUPAC Name |
(3-hydroxyphenyl)methyl nitrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-7-3-1-2-6(4-7)5-12-8(10)11/h1-4,9H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCKBVYBCFQGKGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CO[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190442-16-1 | |
| Record name | NCX-4015 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0190442161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NCX-4015 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KJ5VX45CS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxybenzyl nitrate typically involves the nitration of 3-hydroxybenzyl alcohol. One common method is to react 3-hydroxybenzyl alcohol with nitric acid in the presence of a catalyst. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Chemical Reactions Analysis
Hydrolysis Reactions
The hydrolysis of organic nitrates, including 3-hydroxybenzyl nitrate, is an important reaction that can influence its stability and reactivity in various environments. Hydrolysis can occur via different mechanisms, primarily nucleophilic substitution pathways.
Mechanisms of Hydrolysis:
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S_N1 Mechanism: This involves the formation of a carbocation intermediate after the cleavage of the C–N bond, followed by water attacking the carbocation to form an alcohol and nitrate ion.
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S_N2 Mechanism: In this pathway, water acts as a nucleophile attacking the carbon atom bonded to the nitrate group, leading to the direct displacement of the nitrate group.
Kinetic Studies:
Research indicates that the hydrolysis rate can depend significantly on the structure of the organic nitrate. For example, studies have shown that primary organic nitrates tend to hydrolyze faster than secondary or tertiary nitrates due to steric factors affecting nucleophilic attack .
Stability and Decomposition
The stability of this compound under various conditions is crucial for its application in pharmaceuticals and other fields. The compound can decompose under acidic or basic conditions, leading to the formation of various products including nitrous oxide and other nitrogen oxides.
Factors Affecting Stability:
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pH Levels: Acidic conditions can accelerate decomposition, while neutral or slightly basic conditions tend to stabilize the compound.
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Temperature: Higher temperatures generally increase the rate of decomposition reactions.
Reactivity with Other Compounds
This compound can participate in various chemical reactions beyond hydrolysis. These include:
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Electrophilic Aromatic Substitution: The presence of the hydroxyl group makes the aromatic ring more reactive towards electrophiles, allowing for further functionalization.
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Reduction Reactions: Under specific conditions, it can be reduced to form corresponding amines or alcohols.
Scientific Research Applications
3-Hydroxybenzyl nitrate has several scientific research applications:
Medicinal Chemistry: It is used in the design of dual inhibitors for enzymes like MGMT and APE1, which are involved in cancer resistance mechanisms.
Materials Science: It serves as a precursor for the synthesis of advanced materials with specific electronic and optical properties.
Biology: It is studied for its potential effects on cellular pathways and its role in modulating biological processes.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Hydroxybenzyl nitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator and signaling molecule that affects various cellular pathways. The compound targets enzymes like MGMT and APE1, inhibiting their activity and enhancing the efficacy of alkylating agents used in cancer therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physical and Chemical Properties
Pharmacological vs. Industrial Utility
- Medicinal nitrates : this compound’s covalent structure allows precise enzyme targeting, unlike ionic nitrates (e.g., ammonium nitrate), which lack bioactivity. Hybrid molecules like MGAP-9 leverage its nitrate moiety for dual enzyme inhibition .
- Industrial nitrates : Ammonium and urea nitrates exploit ionic stability and oxidizing power for explosives, but their toxicity and reactivity limit biomedical use .
Key Research Findings
- Synthetic versatility : this compound derivatives are synthesized via advanced lithiation and coupling techniques (), enabling tailored modifications for drug development.
- Biological efficacy : In murine models, MGAP-9 (containing this compound) reduced MGMT activity by >50%, enhancing chemotherapeutic outcomes .
Q & A
Q. How do competing hydroxylation pathways affect the stability of this compound in aqueous systems?
- Methodological Answer : Enzymatic hydroxylation studies (e.g., para vs. meta hydroxylation of phenols) reveal pH-dependent selectivity. For this compound, use stopped-flow UV-Vis spectroscopy to track hydrolysis kinetics under varied pH (3–10) and temperature (25–50°C). Compare activation energies (Ea) with analogous compounds like 4-hydroxybenzaldehyde .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
